4-Ethoxyaniline hydrochloride
Description
Properties
IUPAC Name |
4-ethoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6H,2,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWYCUBGJVOEIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060923 | |
| Record name | p-Ethoxyaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637-56-9 | |
| Record name | Benzenamine, 4-ethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-ethoxy-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-ethoxy-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Ethoxyaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-phenetidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-Ethoxyaniline hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB35SY9PWK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Nitro Compound Reduction Followed by Hydrochloride Formation
The most widely documented method involves reducing 4-ethoxynitrobenzene to 4-ethoxyaniline, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Procedure :
-
Reduction Step :
-
Salt Formation :
Key Parameters :
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Temperature control during reduction (0–5°C) minimizes side reactions.
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Stoichiometric excess of zinc ensures complete nitro group reduction.
Direct Synthesis via Arylnitrone Intermediate
An alternative route utilizes arylnitrone intermediates, enabling regioselective functionalization before hydrochloride formation.
Procedure :
-
Nitrone Synthesis :
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Acid Hydrolysis :
Advantages :
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Avoids isolation of the free base, reducing oxidation risks.
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Suitable for large-scale production due to streamlined steps.
Optimization of Reaction Conditions
Temperature and Stoichiometry
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Reduction Step : Excess zinc (1.2–1.5 equiv) and controlled addition of NH₄Cl prevent runaway reactions.
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Salt Formation : Slow HCl addition at 0°C avoids local overheating, which can degrade the amine.
Industrial-Scale Production
Purification Techniques
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Recrystallization : Ethanol/water mixtures (1:2 v/v) yield crystals with >99% purity.
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Washing Protocols : Cold dichloromethane removes organic impurities without dissolving the product.
Analytical Characterization
Purity Assessment
Chemical Reactions Analysis
Types of Reactions
4-Ethoxyaniline hydrochloride undergoes various chemical reactions, including:
Reduction: It can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxidases.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-[(4-ethoxyphenyl)imino]-2,5-cyclohexadien-1-one.
Reduction: Various amine derivatives.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
4-Ethoxyaniline hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the following areas:
- Synthesis of Analgesics : It is used in the production of analgesic drugs like phenacetin and bucetin, although these have been withdrawn due to safety concerns related to renal toxicity .
- Antimicrobial Agents : The compound has been investigated for its potential as an antimicrobial agent. Research indicates that derivatives of 4-ethoxyaniline exhibit activity against various bacterial strains, making it a candidate for further development in antibiotic formulations .
- Veterinary Medicine : A related compound, 4-hydroxy-5-ethoxyaniline, synthesized from 4-ethoxyaniline, has been used as an intermediate in the production of veterinary drugs such as Decoquinate, which is effective against coccidiosis in poultry .
Dye Industry
The compound is also utilized in the dye industry due to its ability to form azo dyes through coupling reactions. Azo dyes are widely used for coloring textiles and other materials. The synthesis of these dyes often involves coupling 4-ethoxyaniline with diazonium salts, leading to vibrant colorants that are stable and commercially viable .
Chemical Synthesis
In chemical synthesis, this compound is employed as a building block for various organic compounds. Its reactivity allows it to participate in numerous chemical transformations:
- Schiff Base Formation : It can react with aldehydes to form Schiff bases. For instance, a study demonstrated the synthesis of a Schiff base from 4-ethoxyaniline and 2-pyridinecarboxaldehyde, showcasing its utility in organic synthesis .
- Azo Coupling Reactions : The compound can undergo azo coupling reactions to produce azo compounds that are important in dye chemistry .
Toxicological Considerations
While this compound has beneficial applications, it is essential to note its toxicological profile:
- Skin Sensitization : Studies indicate that it may cause skin sensitization and irritation upon exposure, categorizing it under hazardous substances .
- Potential Mutagenicity : There are concerns regarding its mutagenic potential based on structural analogs and metabolic studies .
Case Studies and Research Findings
- Synthesis Methodologies :
- Antimicrobial Activity :
- Dye Production :
Mechanism of Action
The mechanism of action of 4-ethoxyaniline hydrochloride involves its interaction with various molecular targets. For instance, during oxidation reactions, it interacts with peroxidases to form imino derivatives . These interactions are crucial for its role in biochemical and industrial processes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 4-Ethoxyaniline Hydrochloride and Analogues
Biological Activity
4-Ethoxyaniline hydrochloride, also known as p-phenetidine, is an aromatic amine with significant biological activity. Its molecular formula is CHClNO, and it is primarily used as an intermediate in the synthesis of pharmaceuticals and dyes. This article explores its biological properties, toxicity, and potential applications based on diverse research findings.
4-Ethoxyaniline can be synthesized through various methods, including refluxing with solvents like ethanol. The synthesis typically yields a compound characterized by its ethoxy group attached to the aniline structure, which influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 173.64 g/mol |
| Melting Point | 118-120 °C |
| Solubility | Soluble in water |
Toxicity Profile
This compound exhibits a range of toxicological effects. Studies have shown that it is harmful if swallowed and can cause skin irritation and sensitization. Notably, it has been linked to renal toxicity, which has led to its withdrawal from certain pharmaceutical applications.
- Acute Toxicity : The compound has shown significant acute toxicity in various animal models. For instance, inhalation studies in Wistar rats indicated that exposure to concentrations as low as 0.25 mg/L could result in severe health effects including cyanosis and respiratory distress .
- Chronic Toxicity : Repeated exposure studies have revealed that prolonged inhalation can lead to hematological changes such as normocytic anemia and increased spleen weight .
- Genotoxicity : There is evidence suggesting that 4-ethoxyaniline may be genotoxic. It has been shown to covalently bind to DNA and proteins following metabolic activation, indicating potential mutagenic properties .
Case Studies
Several case studies have documented the adverse effects of 4-ethoxyaniline:
- A study involving patients with renal disease who had been exposed to phenacetin (a drug metabolized into 4-ethoxyaniline) showed no positive skin reactions at tested doses, although allergic responses were noted in healthy subjects .
- In a four-week inhalation study on rats, exposure to vapors resulted in increased erythropoiesis and splenic haemosiderosis at higher concentrations, suggesting a compensatory response to anemia induced by the compound .
The biological activity of 4-ethoxyaniline is largely attributed to its metabolism into reactive intermediates that can interact with cellular macromolecules:
- Metabolism : Upon exposure, 4-ethoxyaniline undergoes O-demethylation and N-methylation, resulting in metabolites such as p-aminophenol which are implicated in its toxic effects .
- Reactive Species Formation : The compound can form diimine intermediates that may lead to oxidative stress within cells, contributing to its cytotoxic profile.
Applications
Despite its toxicity concerns, 4-ethoxyaniline remains valuable in chemical synthesis:
- Pharmaceutical Intermediates : It serves as a precursor for various pharmaceutical compounds.
- Dyes and Pigments : Its derivatives are utilized in dye manufacturing due to their vibrant colors.
Q & A
Q. What are the common synthetic routes for 4-Ethoxyaniline hydrochloride, and how are purity and yield optimized?
- Methodological Answer : The hydrochloride salt is typically synthesized by reducing 4-nitrophenetole (4-ethoxy nitrobenzene) using iron borings and hydrochloric acid under controlled conditions. After reduction, the free base (4-ethoxyaniline) is precipitated and converted to the hydrochloride salt via HCl treatment. Yield optimization (up to 85%) involves maintaining stoichiometric excess of iron, precise temperature control (80–100°C), and slow addition of reactants to minimize side reactions . Alternatively, catalytic hydrogenation with Raney nickel under pressure offers a cleaner route with reduced byproducts . Purity is ensured via recrystallization from ethanol or aqueous HCl, monitored by TLC or HPLC.
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize the lattice?
- Methodological Answer : Single-crystal X-ray diffraction reveals a planar protonated 4-ethoxyanilinium cation and Cl⁻ anion. Key stabilizing interactions include:
- N–H···Cl hydrogen bonds (N–Cl distances: 3.104–3.114 Å) forming chains along the a-axis.
- C–H···π interactions (C4–H4A···Cg1: 3.654 Å; C7–H7B···Cg1: 3.710 Å).
- π-π stacking between benzene rings (Cg1–Cg1: 4.873 Å).
These interactions are critical for lattice stability and can be validated via Hirshfeld surface analysis .
Q. What are the solubility properties of this compound, and how do they impact experimental design?
- Methodological Answer : this compound exhibits slight solubility in water (~2–5 mg/mL at 25°C) but higher solubility in polar aprotic solvents (e.g., DMF, DMSO) and ethanol. This limited aqueous solubility necessitates solvent optimization for reactions: ethanol/water mixtures (1:1 v/v) are effective for coupling reactions, while DCM/DMF systems are preferred for anhydrous conditions. Precipitation protocols (e.g., diethyl ether trituration) are used for purification .
Advanced Research Questions
Q. How do coupling agents like EDCI versus DCC influence the purification of 4-Ethoxyaniline derivatives in peptide-like conjugates?
- Methodological Answer : EDCI (1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide) is favored over DCC (dicyclohexylcarbodiimide) due to its water-soluble urea byproduct, simplifying purification. For example, in synthesizing N-(4-ethoxyphenyl)-retinamide, EDCI allows direct filtration and solvent evaporation, avoiding tedious column chromatography. In contrast, DCC generates insoluble dicyclohexylurea, requiring silica gel chromatography. Reaction efficiency (quantitative yield) is confirmed via <sup>1</sup>H NMR and LC-MS .
Q. Why do dielectric studies fail to detect ferroelectric phase transitions in this compound, and how can this contradiction be resolved?
- Methodological Answer : Dielectric permittivity measurements (1 MHz, 93–350 K) show no anomalies (εr = 4.0–4.3), suggesting absence of ferroelectricity. Contradictions with structurally similar compounds (e.g., 4-methoxyanilinium chloride) may arise from differences in molecular packing or hydrogen-bonding networks. Resolution strategies include:
- Variable-temperature XRD to track structural changes.
- Impedance spectroscopy at lower frequencies (1 kHz–1 MHz) to probe ionic mobility.
- Comparative studies with halogen-substituted analogs .
Q. How can solvent-free mechanochemistry enable sustainable synthesis of 4-Ethoxyaniline-derived perylene diimides (PDIs)?
- Methodological Answer : Continuous extrusion mechanochemistry replaces traditional solvent-based methods. For PDIs, 1,8-naphthalic anhydride and 4-ethoxyaniline are extruded at 55 rpm and 110°C for 8 minutes, achieving quantitative conversion. Key advantages:
- Elimination of toxic solvents (e.g., DCM).
- Scalability (mg to kg batches).
- Energy efficiency (reduced reaction time from hours to minutes).
Reaction progress is monitored via FT-IR (disappearance of anhydride C=O peaks at 1770 cm⁻¹) .
Q. What eco-friendly strategies optimize Schiff base synthesis from 4-Ethoxyaniline and 2-pyridinecarboxaldehyde?
- Methodological Answer : Three green methods are compared:
- Solvent-free grinding : Equimolar reactants ground for 15 minutes (yield: 78%).
- Aqueous micellar catalysis : SDS (2 mol%) in water at 60°C, 2 hours (yield: 82%).
- Ultrasound-assisted synthesis : Ethanol/water (1:1), 40 kHz, 30 minutes (yield: 89%).
Ultrasound method is optimal, reducing time and energy while improving yield. Product validation via <sup>13</sup>C NMR (imine C=N peak at 160–165 ppm) and HRMS .
Q. How can discrepancies in reported melting points and spectral data for this compound be systematically addressed?
- Methodological Answer : Discrepancies arise from polymorphic forms or hydration states. Standardization protocols include:
- DSC/TGA analysis to confirm decomposition vs. melting events.
- PXRD to identify crystalline phases.
- Solution-state <sup>1</sup>H NMR in DMSO-d6 (δ 6.75–7.20 ppm for aromatic protons; δ 1.35 ppm for ethoxy CH3).
Collaborative inter-laboratory studies using certified reference materials (e.g., NIST-traceable standards) ensure data reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
